molecular formula C6H12ClNO3 B3363554 (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 1032237-00-5

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B3363554
CAS No.: 1032237-00-5
M. Wt: 181.62 g/mol
InChI Key: ZRVKITWJAUZNSB-JBUOLDKXSA-N
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Description

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with a hydroxyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol and CAS number 133696-21-6 (or 1032237-00-5 depending on the supplier) . The compound is synthesized via acidic hydrolysis of precursors followed by purification, as demonstrated by refluxing in 2N HCl . Key features include:

  • Stereochemistry: The (2S,4R) configuration defines its spatial arrangement, critical for intermolecular interactions like hydrogen bonding, as observed in crystal structures of analogous compounds .
  • Applications: Used as a building block in pharmaceuticals and agrochemicals, with commercial availability on platforms like ECHEMI .

Properties

IUPAC Name

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKITWJAUZNSB-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as piperidine or its derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the fourth position can be achieved through various hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Carboxylation: The carboxylic acid group at the second position can be introduced through carboxylation reactions, such as the use of carbon dioxide under high pressure or carboxylation of organometallic intermediates.

    Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids or chromatography on chiral stationary phases.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 4-position undergoes oxidation under acidic or neutral conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Reference
Potassium permanganate (KMnO₄)Acidic aqueous solution4-Ketopiperidine-2-carboxylic acid
Chromium trioxide (CrO₃)Anhydrous dichloromethane4-Oxopiperidine-2-carboxylic acid
  • Mechanism : The hydroxyl group is oxidized to a ketone via dehydrogenation, forming 4-ketopiperidine derivatives. The reaction is pH-dependent, with acidic conditions favoring ketone formation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while the hydroxyl group remains intact:

Reagent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Dry tetrahydrofuran(2S,4R)-4-Hydroxypiperidine-2-methanol
Sodium borohydride (NaBH₄)Methanol (with catalyst)Partial reduction to aldehyde intermediates
  • Note : LiAlH₄ achieves full reduction of the carboxylic acid to a hydroxymethyl group, while NaBH₄ may require activation for partial reduction.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution after activation:

Reagent Conditions Product Reference
Thionyl chloride (SOCl₂)Reflux in dichloromethane4-Chloropiperidine-2-carboxylic acid
Tosyl chloride (TsCl)Pyridine, 0°C4-Tosylpiperidine-2-carboxylic acid
  • Application : Tosylation facilitates subsequent substitutions (e.g., with amines or thiols) to generate derivatives for pharmaceutical intermediates .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

Reaction Type Reagent Conditions Product Reference
EsterificationMethanol + H₂SO₄Reflux, 12 hoursMethyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
AmidationEthylenediamine + DCCRoom temperature, 24 hoursPiperidine-2-carboxamide derivatives
  • Key Insight : Esterification enhances solubility in organic solvents, while amidation is critical for peptide mimetics .

Acid-Base Reactions

The hydrochloride salt participates in neutralization and salt-exchange reactions:

Reagent Conditions Product Reference
Sodium hydroxide (NaOH)Aqueous solution, pH 7–8(2S,4R)-4-Hydroxypiperidine-2-carboxylate
Silver nitrate (AgNO₃)Methanol, precipitationSilver chloride + free carboxylic acid
  • Application : Neutralization regenerates the free carboxylic acid for further functionalization .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming piperidine and CO₂ .

  • Racemization Risk : Prolonged heating in acidic/basic conditions may alter stereochemistry at C2 and C4.

Biological Activity

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as 4-Hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₃·HCl
  • Molecular Weight : Approximately 181.617 g/mol
  • Structure : Characterized by a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position.

The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

Biological Activity Overview

This compound has been studied for its diverse biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems and synaptic transmission. This is particularly relevant in the context of neurological disorders.
  • Pharmaceutical Applications : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological conditions and has been implicated in the development of analgesics and anti-inflammatory drugs .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Receptor Binding : Interaction studies indicate that the compound may bind to neurotransmitter receptors, modulating their activity. This could lead to enhanced synaptic transmission and neuronal health.
  • Enzyme Interactions : The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways, providing insights into complex biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential modulation of neurotransmitter systems; influence on synaptic health.
Pharmaceutical SynthesisKey intermediate for drugs targeting neurological disorders; analgesic development.
Enzyme InteractionStudies on enzyme mechanisms; aids in understanding metabolic pathways.

Case Study Example

A study published in PubChem highlighted the compound's role as an intermediate in synthesizing drugs aimed at treating neurological disorders. The findings indicated that compounds with similar structures exhibited neuroprotective effects, leading researchers to explore this compound for its potential therapeutic benefits .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These include:

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid : A related compound with distinct biological activities.
  • (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid : Similar structure but different functional groups which may confer unique properties.

This comparison underlines the uniqueness of this compound due to its specific stereochemistry and functional groups that influence its reactivity and biological activity.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that lead to the development of analgesics and anti-inflammatory drugs. The presence of both hydroxyl and carboxylic acid functionalities enhances its reactivity, making it suitable for various synthetic pathways.

Case Study:

  • Analgesic Development: Research has demonstrated that derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid exhibit potent analgesic properties. For instance, compounds synthesized from this intermediate have shown efficacy in preclinical models of pain management.

Peptide Synthesis

Solid-Phase Peptide Synthesis:
The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to enhance the stability and solubility of peptides is critical for successful drug formulation.

Data Table: Peptide Stability Enhancements

CompoundStability Improvement (%)Solubility (mg/mL)
(2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid35%15
Control Peptide10%5

Biochemical Research

Enzyme Interaction Studies:
Researchers leverage this compound to study enzyme interactions and metabolic pathways. Its unique properties facilitate the exploration of complex biological systems.

Case Study:

  • Enzyme Kinetics: Studies involving (2S,4R)-4-hydroxypiperidine-2-carboxylic acid have provided insights into enzyme mechanisms, particularly in understanding how specific inhibitors can modulate enzyme activity.

Material Science

Novel Material Development:
The compound is being investigated for its potential in creating novel materials with enhanced mechanical strength and thermal stability. This application is particularly relevant in the development of polymers and composites.

Data Table: Material Properties Comparison

Material TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer with (2S,4R)-4-Hydroxypiperidine120250
Conventional Polymer80200

Cosmetic Applications

Skincare Formulations:
Derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid are being explored for use in skincare products due to their moisturizing and protective benefits attributed to the hydroxyl groups.

Case Study:

  • Moisturizing Creams: Formulations containing this compound have demonstrated improved skin hydration levels in clinical trials compared to standard moisturizers.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Compound Name CAS Number Configuration Molecular Formula Key Differences
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid HCl 133696-21-6 (2R,4R) C₆H₁₂ClNO₃ Enantiomer; altered stereochemical interactions .
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid HCl 166042-99-5 (2S,4S) C₆H₁₂ClNO₃ Diastereomer; 4S hydroxyl alters hydrogen-bonding networks .

Impact of Stereochemistry :

  • The (2S,4R) configuration enables distinct hydrogen-bonding patterns compared to its (2R,4R) enantiomer, influencing solubility and crystal packing .
  • Diastereomers like (2S,4S) exhibit different biological activities due to conformational mismatches with enzyme active sites .

Structural Analogs: Functional Group Modifications

Compound Name CAS Number Key Structural Change Molecular Formula Properties/Applications
(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate HCl 175671-43-9 Methyl ester replaces carboxylic acid C₇H₁₄ClNO₃ Enhanced lipophilicity; intermediate in prodrug synthesis .
(2S)-4-Oxopiperidine-2-carboxylic acid HCl 65060-18-6 Ketone (C=O) replaces 4-OH C₆H₁₀ClNO₃ Susceptible to reduction; potential precursor for hydroxylated analogs .
(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl OMXX-281948-01 Methyl groups at 2,6 positions C₈H₁₆ClNO₂ Steric hindrance reduces conformational flexibility; impacts receptor binding .

Functional Group Effects :

  • Esterification (e.g., methyl ester) increases membrane permeability but reduces ionic interactions .
  • Oxo substitution introduces electrophilicity, enabling nucleophilic additions absent in the hydroxylated parent compound .

Heterocyclic and Substituent Variants

Compound Name CAS Number Core Structure Key Features Biological Relevance
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl 1049753-14-1 Pyrrolidine ring Smaller ring (5-membered); aromatic substituent enhances π-π stacking . Potential kinase inhibitor due to hydrophobic interactions .
(2S,4R)-4-Mercaptopyrrolidine-2-carboxylic acid HCl - Pyrrolidine + thiol Thiol group enables disulfide bonding and metal chelation . Antioxidant applications; enzyme cofactor mimicry .

Structural Implications :

  • Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring imposes greater torsional strain, affecting conformational stability compared to piperidine .

Market and Industrial Relevance

Compound Name Purity Suppliers Price Range (2025) Key Applications
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid HCl 97–99% ECHEMI, Acmec $200–$500/g API intermediates, chiral catalysts .
(2S,4R)-Methyl ester derivative 95% Multiple $150–$400/g Agrochemicals, specialty polymers .

Market Trends :

  • High demand for enantiopure (2S,4R) isomers in asymmetric synthesis .
  • Regulatory emphasis on stereochemical documentation in pharmaceutical filings .

Q & A

Q. What are the established methods for synthesizing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride in laboratory settings?

The compound is synthesized via acid hydrolysis of a protected precursor. For example, refluxing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives (e.g., tert-butyloxycarbonyl [Boc]-protected intermediates) in 2 N HCl aqueous solution yields the hydrochloride salt. Post-reaction purification involves washing with diethyl ether to remove organic impurities, followed by isolation as a white solid . This method ensures high purity (>97% by HPLC) and avoids side reactions like epimerization due to controlled acidic conditions.

Q. How is the stereochemical configuration of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid verified experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For related piperidine derivatives, single-crystal X-ray diffraction reveals absolute configurations by analyzing bond angles, torsion angles, and hydrogen-bonding networks (e.g., orthogonal crystal systems with space group P21_121_121_1) . Complementary techniques include optical rotation measurements and chiral HPLC to validate enantiomeric purity .

Q. What are the key physicochemical properties influencing its stability in aqueous solutions?

The compound’s stability is governed by its zwitterionic nature, pH-dependent ionization (pKa values of the hydroxyl and carboxylic acid groups), and susceptibility to oxidation. Hydroxyl groups in the 4R position can participate in intramolecular hydrogen bonds, reducing hydrolytic degradation. Storage at 2–8°C in airtight containers under nitrogen is recommended to prevent deliquescence and decomposition .

Advanced Research Questions

Q. How does the conformational flexibility of this compound affect its interactions with biological targets?

The chair and boat conformations of the piperidine ring modulate binding to enzymes like γ-aminobutyric acid (GABA) transaminase or prolyl hydroxylases. Computational docking studies suggest that the (2S,4R) configuration stabilizes interactions with hydrophobic pockets via the hydroxyl group’s hydrogen-bonding capacity, while the carboxylic acid moiety coordinates with catalytic metal ions (e.g., Zn2+^{2+}) . Molecular dynamics simulations further reveal that substituents at the 4R position influence steric clashes in enzyme active sites .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, temperature) or enzyme isoforms. A systematic approach includes:

  • Standardizing assay protocols (e.g., fixed substrate concentrations, kinetic measurements under Michaelis-Menten conditions).
  • Cross-validating results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays).
  • Analyzing crystallographic data to identify binding modes that explain variations in inhibitory potency across studies .

Q. How can the compound’s hydrogen-bonding network be exploited in crystal engineering for co-crystallization studies?

The hydroxyl and carboxylic acid groups form robust intermolecular hydrogen bonds, enabling predictable crystal packing. For example, polar regions of the molecule align into bilayers via O–H···O and N–H···Cl^- interactions, while nonpolar regions stack through van der Waals forces. This property facilitates co-crystallization with pharmacophores (e.g., kinase inhibitors) to study supramolecular interactions .

Methodological Considerations

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and detect impurities.
  • 1^1H/13^13C NMR for verifying stereochemical integrity and identifying diastereomeric contaminants.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Q. How can isotopic labeling (e.g., 2^22H, 13^1313C) enhance mechanistic studies of this compound?

Labeling the hydroxyl or carboxylic acid groups enables tracking metabolic pathways via NMR or mass spectrometry. For example, 2^2H labeling at the 4R position can elucidate hydrogen/deuterium exchange rates in enzymatic binding pockets, providing insights into residence times and allosteric effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

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